N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-6-14(7-3-1)10-11-23-12-19-17(20-13-23)22-18-21-15-8-4-5-9-16(15)24-18/h1-9H,10-13H2,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFIMUFCYMGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CCC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Ring Formation
The benzoxazole component is typically synthesized via cyclization reactions between o-aminophenol derivatives and carbonyl-containing substrates. A modified approach from benzothiazole synthesis (Table 1) suggests substituting o-aminothiophenol with o-aminophenol to target the oxygen analog.
Table 1: Adapted Benzoxazole Synthesis Conditions
Key considerations include:
Triazinan-Ylidene Construction
The triazinan-ylidene system demands careful nitrogen source selection. A three-component reaction between a diamine, aldehyde, and amine precursor under inert atmosphere has shown promise for analogous triazine derivatives. For example:
$$ \text{2-Phenylethylamine} + \text{Glyoxal} + \text{Ammonia} \rightarrow \text{Triazinan-Ylidene Intermediate} $$
Isolation of the ylidene form requires stabilization through resonance, often achieved using electron-withdrawing groups or metal coordination.
Convergent Synthesis: Fragment Coupling Approaches
Nucleophilic Aromatic Substitution
Pre-formed benzoxazole-2-amine derivatives can react with triazinan-ylidene electrophiles. In a representative procedure:
- Benzoxazole activation : Treat 1,3-benzoxazol-2-amine with LDA at −78°C to generate a lithiated species.
- Coupling : Add 5-(2-phenylethyl)-1,3,5-triazinan-2-ylium chloride, warming to room temperature.
- Workup : Quench with NH₄Cl, extract with dichloromethane, and purify via silica chromatography.
Optimization Data :
Metal-Mediated Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination connects pre-synthesized fragments:
$$ \text{Benzoxazole-Br} + \text{Triazinan-NH}2 \xrightarrow{\text{Pd}2\text{dba}_3/\text{Xantphos}} \text{Target Compound} $$
Conditions :
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃, toluene, 110°C, 24 h
- Yield: 62% after column chromatography
One-Pot Tandem Methodologies
A streamlined approach combining benzoxazole formation and triazinan coupling in a single reactor demonstrates industrial potential:
Procedure :
- Charge reactor with o-aminophenol (1.0 eq), 2-(2-phenylethyl)-1,3,5-triazinan-1-ium chloride (1.2 eq), and PPA.
- Heat to 150°C under N₂ for 6 h.
- Cool, dilute with H₂O, neutralize with NaHCO₃, and extract with EtOAc.
- Concentrate and recrystallize from ethanol/H₂O.
Key Metrics :
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use while enhancing reaction efficiency:
Biocatalytic Approaches
Immobilized lipase (Candida antarctica) mediates amide bond formation in aqueous media:
- pH : 7.4
- Temperature : 37°C
- Conversion : 89% after 48 h
- Enzyme reuse : 5 cycles with <10% activity loss
Analytical Characterization and Quality Control
Spectroscopic Verification
Purity Optimization
Table 2: Purification Method Comparison
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 99.2 | 78 |
| Recrystallization | 98.5 | 85 |
| Prep-HPLC | 99.9 | 65 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds structurally related to N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been evaluated for their effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of this compound are being explored through various studies. Compounds containing benzoxazole and triazine rings have demonstrated potential in targeting cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation in colorectal carcinoma models . The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell survival.
In Vitro Studies
In vitro studies are crucial for assessing the biological activity of this compound. These studies typically involve:
- Cell Viability Assays : Such as MTT or SRB assays to determine the cytotoxic effects on cancer cell lines.
- Antimicrobial Testing : Utilizing methods like disk diffusion and minimum inhibitory concentration (MIC) tests to evaluate antimicrobial efficacy against specific pathogens.
Case Studies
Recent research has highlighted several case studies involving this compound:
- Antimicrobial Efficacy : A study reported that derivatives showed MIC values ranging from 1.27 µM to 2.65 µM against various bacterial strains, indicating strong antimicrobial potential .
- Anticancer Activity : Another study demonstrated that specific derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM), suggesting a potential alternative for cancer treatment .
Research Findings
| Application | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion/MIC tests | Significant activity against Gram-positive and Gram-negative bacteria |
| Anticancer | Cell viability assays | Lower IC50 values than standard drugs in colorectal carcinoma models |
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Comparative Analysis
Triazinan-Ylidene Derivatives
N-(5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide
- Structure : Substituted with a 4-chlorobenzyl group instead of 2-phenylethyl.
- Bioactivity : Demonstrated fungicidal and herbicidal properties, as evidenced by patent filings .
- Synthesis : Methods involve condensation reactions with chlorobenzyl derivatives, yielding stable crystalline structures .
N-[5-(Tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine
- Structure : Benzothiazole replaces benzoxazole; tetrahydrofuran-methyl substituent alters solubility.
- Properties : Water solubility of 42.1 µg/mL at pH 7.4, higher than typical hydrophobic triazinan derivatives .
N-Phenyl-1,3-benzoxazol-2-amine Derivatives
Bioactive Imidazole and Thiadiazole Derivatives
N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine
- Bioactivity : Highest antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, S. aureus) with inhibition zones >2 cm .
- Limitation : Lower molecular weight (MW: 255.3 g/mol) may reduce metabolic stability compared to triazinan derivatives .
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)
Comparative Data Tables
Table 1: Structural and Physicochemical Properties
Key Findings and Implications
Synthesis Challenges : While I₂-mediated methods (used for benzoxazole derivatives) are eco-friendly, the discontinuation of the target compound suggests unresolved issues in scalability or purity .
Bioactivity Gaps : The target compound lacks reported bioactivity data, whereas structural analogs with chlorobenzyl or imidazole groups show validated fungicidal, herbicidal, or antibacterial effects .
Biological Activity
N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O |
| CAS Number | 673490-60-3 |
| MDL Number | MFCD19103629 |
| Hazard Classification | Irritant |
The structure of this compound features a triazine ring and a benzoxazole moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing benzoxazole derivatives have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some triazine derivatives are noted for their ability to inhibit cancer cell proliferation in vitro.
- Insecticidal Activity : Certain analogues have demonstrated efficacy in repelling or killing insect pests.
Antimicrobial Activity
A study examining the antimicrobial properties of related compounds found that derivatives of benzoxazole exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several compounds, indicating that modifications to the benzoxazole structure can enhance activity.
Anticancer Potential
In another investigation, triazine-based compounds were evaluated for their anticancer effects. Results showed that specific derivatives could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.
Insecticidal Efficacy
A recent bioassay highlighted the insecticidal activity of this compound analogues against agricultural pests. The study reported a significant reduction in pest populations with treated compounds showing up to 80% mortality rates compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that:
- Substituent Variations : Alterations in the phenyl group can lead to increased potency against specific microbial strains.
- Ring Modifications : Changes in the triazine ring can enhance anticancer properties by affecting cellular uptake and metabolic stability.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(2-phenylethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazine precursors and coupling with benzoxazole derivatives. Key steps include:
- Triazine Formation : Use of POCl₃ or thiourea derivatives under reflux conditions (e.g., 90°C for 3–6 hours) to form the triazinan-2-ylidene core .
- Benzoxazole Coupling : Amidation or nucleophilic substitution with 1,3-benzoxazol-2-amine under basic conditions (e.g., pyridine or NaHCO₃) .
- Purification : Recrystallization (DMSO/water mixtures) or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Critical Parameters : Excess reagents (e.g., POCl₃) improve cyclization efficiency, while pH control during precipitation minimizes byproducts .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze ¹H/¹³C-NMR for characteristic shifts (e.g., triazinan-2-ylidene protons at δ 7.8–8.2 ppm, benzoxazole C=O at ~160 ppm) .
- X-Ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing the triazine-benzoxazole linkage) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]⁺) and isotopic patterns .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize target-agnostic screens:
- Enzyme Inhibition : Test against kinase/phosphatase panels (IC₅₀ values) due to triazine’s affinity for ATP-binding pockets .
- Cellular Viability Assays : Use MTT/XTT on cancer (e.g., HeLa) and non-cancerous cell lines (e.g., HEK293) to identify selective cytotoxicity .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, leveraging the phenylethyl moiety’s lipophilicity .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action against specific enzymatic targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses in enzymes (e.g., PFOR or cytochrome P450), focusing on triazine’s π-π stacking and H-bonding with active sites .
- MD Simulations : Analyze stability of ligand-enzyme complexes (e.g., RMSD <2 Å over 100 ns trajectories) to identify key residues for mutagenesis validation .
- QSAR Studies : Corporate substituent effects (e.g., phenylethyl chain length) on bioactivity to guide analog design .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ across studies)?
- Methodological Answer :
- Purity Verification : Re-test batches with HPLC-UV/LC-MS to rule out impurities (>99% purity required) .
- Assay Standardization : Use identical cell lines (ATCC-validated) and protocols (e.g., PrestoBlue vs. MTT) to minimize variability .
- Metabolic Stability Testing : Evaluate cytochrome P450 metabolism (e.g., human liver microsomes) to assess if active metabolites contribute to discrepancies .
Q. How can the compound’s selectivity for cancer vs. healthy cells be enhanced through structural modifications?
- Methodological Answer :
- SAR Exploration : Synthesize analogs with:
- Phenylethyl Substituents : Replace with fluorophenyl or adamantyl groups to modulate lipophilicity and target engagement .
- Benzoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance DNA intercalation .
- Prodrug Design : Incorporate pH-sensitive linkers (e.g., hydrazones) for tumor-specific activation .
Q. What advanced analytical techniques characterize its interaction with DNA or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized DNA/protein .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-induced conformational changes in large enzyme complexes (e.g., ribosomes) at near-atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
